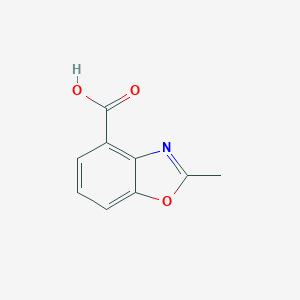

2-Methyl-1,3-benzoxazole-4-carboxylic acid

Übersicht

Beschreibung

2-Methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO3. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with methyl 4-formylbenzoate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H2O2) in ethanol at 50°C . Another method involves the cyclization of 2-aminophenol with β-diketones using a combination of Brønsted acid and copper(I) iodide (CuI) as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,3-benzoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while reduction can produce benzoxazole amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has shown that derivatives of 2-methyl-1,3-benzoxazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that benzoxazole derivatives synthesized from 2-aminophenol and aldehydes displayed cytotoxic activity against cancer cell lines such as MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) . The presence of specific substituents on the benzoxazole moiety enhanced this activity, indicating the potential for developing new anticancer agents.

Neuroprotective Effects

Benzoxazole compounds have been investigated for their neuroprotective effects, particularly in the context of neuroinflammation. A study highlighted the synthesis of benzoxazole derivatives that exhibited neuro-anti-inflammatory activity, suggesting their potential use in treating neurodegenerative diseases .

Synthesis and Catalysis

Green Chemistry Approaches

The synthesis of this compound has been achieved using environmentally friendly methods. For example, a green synthetic route employing imidazolium chlorozincate (II) ionic liquid was developed, yielding moderate to good results under solvent-free conditions . This method not only reduces environmental impact but also enhances the efficiency of the synthesis process.

Use as a Catalyst

The compound has also been explored as a catalyst in organic reactions. Its ability to facilitate the formation of other benzoxazole derivatives under mild conditions demonstrates its utility in synthetic organic chemistry .

Material Science

Organic Light Emitting Diodes (OLEDs)

this compound is utilized in the development of organic light-emitting diodes due to its excellent electroluminescent properties. Its derivatives have been shown to form efficient electroluminescent layers when complexed with metals like europium . This application is significant in the advancement of display technologies.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of synthesized benzoxazole derivatives, compounds containing an acetic acid group at specific positions showed enhanced activity against cancer cell lines. The findings suggest that modifications to the benzoxazole structure can lead to more potent anticancer agents .

Case Study 2: Green Synthesis

A novel approach for synthesizing benzoxazoles using ultrasound irradiation and solvent-free conditions was reported. This method not only improved yield but also minimized waste generation, showcasing the potential for sustainable chemical practices in producing complex organic molecules .

Wirkmechanismus

The mechanism of action of 2-Methyl-1,3-benzoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can interact with various biological targets, including enzymes and receptors. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or binding to specific proteins . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: The parent compound, which lacks the methyl and carboxylic acid groups.

2-Methylbenzoxazole: Similar structure but without the carboxylic acid group.

4-Carboxybenzoxazole: Similar structure but without the methyl group.

Uniqueness

2-Methyl-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .

Biologische Aktivität

2-Methyl-1,3-benzoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including antimicrobial, anticancer, and industrial chemistry.

- Molecular Formula: C_10H_9NO_3

- Molecular Weight: 191.18 g/mol

This compound features a benzoxazole ring with a methyl group and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It acts against various bacterial strains by disrupting essential metabolic pathways. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) that varies based on the specific strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Bacillus subtilis | 62.5 |

These results suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. It has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study comparing various benzoxazole derivatives, this compound exhibited lower cytotoxicity than some analogs but still demonstrated significant activity against the tested cell lines at concentrations up to 50 μM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

This data highlights its potential as a lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Metal Ion Coordination: The compound can bind to metal ions like Mg²⁺ and Cu²⁺, which is crucial for its activity against certain biological targets .

- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced toxicity profiles.

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFROEIZTMRFRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171861-87-3 | |

| Record name | 2-methyl-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.